molecular formula C15H20 B12531986 (Nona-2,4-dien-2-yl)benzene CAS No. 796035-01-3

(Nona-2,4-dien-2-yl)benzene

Cat. No.: B12531986
CAS No.: 796035-01-3
M. Wt: 200.32 g/mol
InChI Key: DJTDKCPVLJJCSL-UHFFFAOYSA-N
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Description

(Nona-2,4-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nona-2,4-dien-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nona-2,4-dien-2-yl)benzene typically involves the reaction of benzene with nona-2,4-dien-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(Nona-2,4-dien-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the double bonds in the nona-2,4-dien-2-yl group to single bonds, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens in the presence of iron (Fe) or aluminum (Al) catalysts, nitrating agents in concentrated sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzenes, nitrobenzenes.

Scientific Research Applications

(Nona-2,4-dien-2-yl)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Nona-2,4-dien-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, and modulating signal transduction processes. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Styrene: A benzene ring substituted with a vinyl group.

    Phenylpropene: A benzene ring substituted with a prop-1-en-2-yl group.

    (Nona-2,4-dien-1-yl)benzene: A similar compound with a different position of the double bond.

Uniqueness

(Nona-2,4-dien-2-yl)benzene is unique due to the specific positioning of the double bonds in the nona-2,4-dien-2-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

796035-01-3

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

nona-2,4-dien-2-ylbenzene

InChI

InChI=1S/C15H20/c1-3-4-5-6-8-11-14(2)15-12-9-7-10-13-15/h6-13H,3-5H2,1-2H3

InChI Key

DJTDKCPVLJJCSL-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=C(C)C1=CC=CC=C1

Origin of Product

United States

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